molecular formula C18H22N8 B6452995 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2549005-66-3

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

货号 B6452995
CAS 编号: 2549005-66-3
分子量: 350.4 g/mol
InChI 键: OWVRXMWXKLJVPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (4-[4-(7-MMP)PIPQ]) is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of a variety of diseases. 4-[4-(7-MMP)PIPQ] is a member of the purine-piperazine family of compounds, which have been studied for their potential therapeutic applications. 4-[4-(7-MMP)PIPQ] is an intriguing compound due to its unique structure and its potential to act as an agonist or antagonist of various receptors. This review will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-[4-(7-MMP)PIPQ].

科学研究应用

4-[4-(7-MMP)PIPQ] has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory and anti-cancer activities in preclinical studies. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as well as in the treatment of metabolic disorders, such as diabetes and obesity.

作用机制

The mechanism of action of 4-[4-(7-MMP)PIPQ] is not fully understood. However, it is believed that the compound acts as an agonist or antagonist of various receptors. For example, it has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of anxiety and depression. In addition, it has been shown to interact with the muscarinic acetylcholine receptor, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(7-MMP)PIPQ] have been studied in preclinical studies. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. Furthermore, it has been shown to have neuroprotective effects by protecting neurons from damage caused by oxidative stress.

实验室实验的优点和局限性

The advantages of using 4-[4-(7-MMP)PIPQ] in laboratory experiments include its low toxicity, ease of synthesis, and availability of various derivatives for further studies. The limitations of using 4-[4-(7-MMP)PIPQ] in laboratory experiments include its potential for drug interactions and its potential to cause adverse effects in some individuals.

未来方向

The potential therapeutic applications of 4-[4-(7-MMP)PIPQ] are still being explored. Potential future directions include further preclinical studies to investigate its potential to treat other diseases and further clinical trials to assess its safety and efficacy in humans. In addition, further research is needed to explore the potential of 4-[4-(7-MMP)PIPQ] to interact with other receptors and to better understand its mechanism of action. Finally, additional studies are needed to explore the potential of 4-[4-(7-MMP)PIPQ] to act as a prodrug or to be used in combination with other therapeutic agents.

合成方法

4-[4-(7-MMP)PIPQ] can be synthesized from commercially available 7-methyl-7H-purin-6-amine (7-MMP) and piperazine-1-yl-5,6,7,8-tetrahydroquinazoline (PIPQ). The synthesis involves a two-step process. The first step involves the condensation of 7-MMP and PIPQ to form 4-[4-(7-MMP)PIPQ]. This is accomplished by the reaction of 7-MMP with PIPQ in the presence of a base catalyst, such as potassium hydroxide, at elevated temperatures. The second step involves the purification of the reaction mixture to remove any by-products. The final product is then isolated and characterized.

属性

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVRXMWXKLJVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。